Dibenzo[b,e]stibinine
Description
Dibenzo[b,e]stibinine is a heterocyclic compound featuring two benzene rings fused with a stibinine (antimony-containing) core. These compounds are characterized by their fused aromatic systems, which confer unique electronic, pharmacological, and chemical properties.
Properties
CAS No. |
261-39-2 |
|---|---|
Molecular Formula |
C13H9Sb |
Molecular Weight |
286.97 g/mol |
IUPAC Name |
benzo[b][1]benzostibinine |
InChI |
InChI=1S/C13H9.Sb/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-7,9,11H; |
InChI Key |
JMWKDNUCJNHSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[Sb]2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,e]stibinine typically involves the reaction of antimony trichloride with a dibenzyl compound under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where antimony trichloride reacts with dibenzyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,e]stibinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation states of antimony.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield antimony(V) oxide derivatives, while reduction can produce antimony(III) compounds.
Scientific Research Applications
Dibenzo[b,e]stibinine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of antimony-based therapeutics.
Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and semiconductors.
Mechanism of Action
The mechanism by which dibenzo[b,e]stibinine exerts its effects involves interactions with various molecular targets and pathways. In biological systems, the compound can interact with cellular proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, this compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes.
Comparison with Similar Compounds
Structural and Functional Differences
Dibenzo[b,e]stibinine distinguishes itself from other dibenzo derivatives through its antimony atom, which replaces common heteroatoms like oxygen (e.g., dibenzo[b,f]oxepine), sulfur (e.g., dibenzo[b,f]thiepin), or nitrogen (e.g., dibenzo[b,e]azepines). This substitution significantly alters its electronic structure, reactivity, and biological interactions.
Table 1: Structural Comparison of Dibenzo Heterocycles
| Compound | Heteroatom | Molecular Formula | Key Properties |
|---|---|---|---|
| This compound | Sb | C₁₂H₉Sb | Antimony core; limited data |
| Dibenzo[b,f]oxepine | O | C₁₄H₁₀O | Photopharmacology applications |
| Dibenzo[b,f]thiepin | S | C₁₄H₁₀S | Host-guest chemistry; antipsychotic activity |
| Dibenzo[b,e]azepine | N | C₁₄H₁₁N | Anti-parasitic activity (Trypanosoma) |
| Dibenzo[a,e]pyrene | None | C₂₄H₁₄ | Carcinogenic PAH |
Table 2: Pharmacological Profiles
| Compound | Bioactivity | Mechanism/Application |
|---|---|---|
| Dibenzo[b,f]oxepine | Microtubule inhibition | Photoswitchable anticancer agents |
| Dibenzo[b,e]azepine | PPI disruption | Anti-parasitic drug development |
| Dibenzo[a,e]pyrene | Carcinogenic genotoxicity | Environmental pollutant |
| This compound | Underexplored | Potential catalytic applications |
Toxicity and Environmental Impact
- PAHs (e.g., Dibenzo[a,e]pyrene): Classified as carcinogenic genotoxins by the EU, with benzo(a)pyrene being the most potent .
- Dibenzo[b,f]oxepines : Low acute toxicity in biological systems but require further long-term studies .
- Antimony Derivatives : Antimony’s toxicity profile (e.g., respiratory and cardiovascular effects) suggests this compound may require rigorous safety evaluation .
Biological Activity
Dibenzo[b,e]stibinine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of organometallic compounds that incorporate antimony. Its structure is characterized by two benzene rings fused with an antimony atom, which contributes to its unique chemical properties. The synthesis of this compound typically involves the reaction of dibenzothiophene derivatives with antimony trichloride or other antimony sources under controlled conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that this compound can induce apoptosis in human breast cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .
Antioxidant Activity
The compound has also been evaluated for its antioxidant activity . Studies have shown that this compound can scavenge free radicals effectively, thus reducing oxidative stress in cellular systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of this compound on breast cancer cells.
- Methodology : MCF-7 breast cancer cells were treated with varying concentrations of this compound.
- Findings : Significant inhibition of cell growth was observed at concentrations above 10 µM, with increased apoptosis indicated by Annexin V staining and caspase-3 activation .
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against clinical isolates of Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to determine the susceptibility of bacterial strains to this compound.
- Findings : Zones of inhibition ranged from 15 mm to 25 mm, indicating potent antibacterial activity .
Table 1: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
